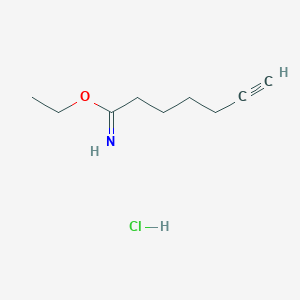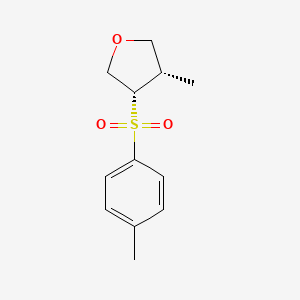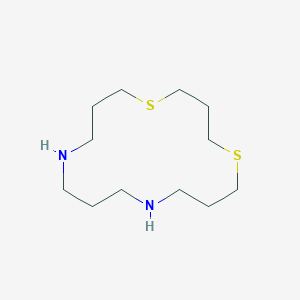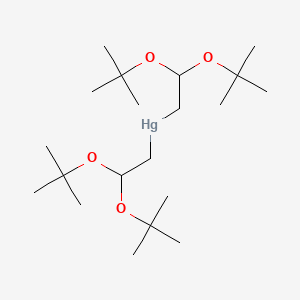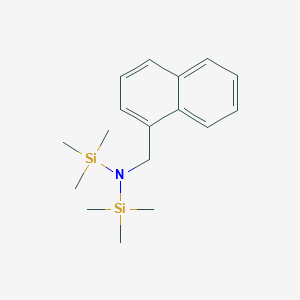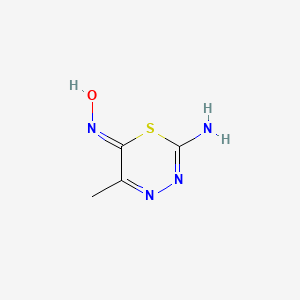
2-imino-5-methyl-3H-1,3,4-thiadiazin-6-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime typically involves the reaction of thiosemicarbazides with α-halo ketones. The reaction is conducted using hydrazine-NH2, resulting in the formation of a six-membered ring . The structures of the obtained compounds are verified using techniques such as IR, NMR spectra, mass spectrometry, elemental analysis, and X-ray crystallography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
科学的研究の応用
6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent, exhibiting activity against various cancer cell lines.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to antiproliferative effects in cancer cells . The pathways involved include the inhibition of key signaling proteins and the disruption of cellular processes essential for cancer cell survival.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar sulfur and nitrogen-containing ring structure and have been studied for their antimicrobial and antifungal activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have shown potential in medicinal chemistry for their antifungal and anticancer properties.
Uniqueness
6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C4H6N4OS |
|---|---|
分子量 |
158.18 g/mol |
IUPAC名 |
(NZ)-N-(2-amino-5-methyl-1,3,4-thiadiazin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C4H6N4OS/c1-2-3(8-9)10-4(5)7-6-2/h9H,1H3,(H2,5,7)/b8-3- |
InChIキー |
FZWVBHCLXMPVRZ-BAQGIRSFSA-N |
異性体SMILES |
CC\1=NN=C(S/C1=N\O)N |
正規SMILES |
CC1=NN=C(SC1=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


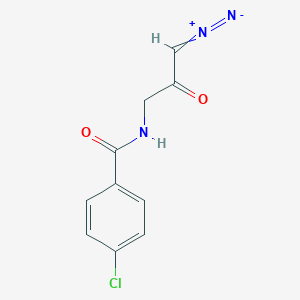
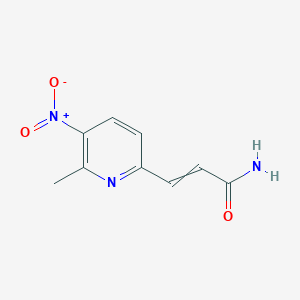
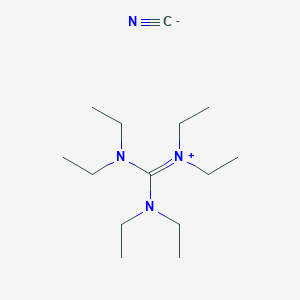
silane](/img/structure/B14380923.png)

![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
